![molecular formula C14H18N4O2S B2605888 N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896346-26-2](/img/structure/B2605888.png)
N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
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Description
N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives have been evaluated for their larvicidal and antimicrobial properties. These compounds were synthesized through reactions involving similar core structures and assessed for their effectiveness against specific bacterial and fungal pathogens as well as mosquito larvae, indicating potential applications in public health and agricultural sectors (Kumara et al., 2015).
Antifouling Agent Studies
Research on the antifouling agent Irgarol 1051, which shares a triazine backbone similar to the compound , has shown its impact on marine ecosystems. Studies have explored its toxic effects on periphyton communities, indicating the ecological considerations necessary for the use of such chemicals in antifouling paints (Dahl & Blanck, 1996).
Chemical Synthesis and Reactivity
Several studies have focused on the synthesis and chemical reactivity of compounds containing triazine and related heterocyclic systems. These include investigations into amine exchange reactions, showcasing the versatility and potential for further chemical modifications of these compounds, which could be relevant for developing new pharmaceuticals or chemical agents (Sun Min’yan’ et al., 2010).
Potential Pharmacological Applications
Compounds containing the pyrido[1,2-a][1,3,5]triazin structure have been studied for their potential as ligands for histamine H4 receptors, indicating possible therapeutic applications in treating inflammation and pain. This highlights the compound's relevance in medicinal chemistry for developing new treatments (Altenbach et al., 2008).
properties
IUPAC Name |
N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-6-5-7-18-11(9)15-12(16-13(18)20)21-8-10(19)17-14(2,3)4/h5-7H,8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYXRIMBWSWTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
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